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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050 Get Quote

An In-depth Technical Guide to 1,2,3-Trimethyl-4-
nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical

formula, and key physicochemical properties of 1,2,3-trimethyl-4-nitrobenzene. It includes a

detailed, adaptable experimental protocol for its synthesis via the nitration of 1,2,3-

trimethylbenzene (hemimellitene). Furthermore, this document presents a compilation of

predicted and characteristic spectral data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry, to aid in the identification and characterization of this compound. A workflow for

the preliminary screening of nitroaromatic compounds for antimicrobial activity is also

presented, highlighting a potential application relevant to drug development professionals.

Molecular Structure and Chemical Formula
1,2,3-Trimethyl-4-nitrobenzene, an aromatic nitro compound, is characterized by a benzene

ring substituted with three methyl groups at positions 1, 2, and 3, and a nitro group at position

4.

Molecular Formula: C₉H₁₁NO₂[1]
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IUPAC Name: 1,2,3-trimethyl-4-nitrobenzene[1]

CAS Number: 1128-19-4[1]

Canonical SMILES: CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C[1]

InChI Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N[1]

The spatial arrangement of the substituents on the benzene ring is crucial for its chemical

reactivity and biological activity. The three adjacent methyl groups create a sterically hindered

environment, which can influence the orientation of the nitro group and the overall planarity of

the molecule.

Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for 1,2,3-trimethyl-4-nitrobenzene is

provided in the tables below. Please note that the NMR data is predicted, as experimental

spectra for this specific isomer are not readily available in public databases.

Table 1: Physicochemical Properties
Property Value Source

Molecular Weight 165.19 g/mol PubChem[1]

Exact Mass 165.078978594 Da PubChem[1]

XLogP3 3.2 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.35 d 1H Ar-H

~7.15 d 1H Ar-H

~2.30 s 3H Ar-CH₃

~2.25 s 3H Ar-CH₃

~2.20 s 3H Ar-CH₃

Note: Predicted using standard NMR prediction tools. Actual chemical shifts and coupling

constants may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)

Chemical Shift (ppm) Assignment

~148 Ar-C (C-NO₂)

~138 Ar-C (C-CH₃)

~135 Ar-C (C-CH₃)

~133 Ar-C (C-CH₃)

~130 Ar-CH

~125 Ar-CH

~20 Ar-CH₃

~16 Ar-CH₃

~15 Ar-CH₃

Note: Predicted using standard NMR prediction tools. Actual chemical shifts may vary.
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Table 4: Characteristic FT-IR and Mass Spectrometry
Data

Spectroscopic Method
Characteristic
Peaks/Fragments

Interpretation

FT-IR
~1550-1475 cm⁻¹ (strong,

asymmetric)

Asymmetric N-O stretch of the

nitro group[2]

~1360-1290 cm⁻¹ (strong,

symmetric)

Symmetric N-O stretch of the

nitro group[2]

~3100-3000 cm⁻¹ (medium) Aromatic C-H stretch

~2980-2850 cm⁻¹ (medium)
Aliphatic C-H stretch (methyl

groups)

Mass Spectrometry m/z 165 Molecular ion (M⁺)

m/z 148 [M - OH]⁺

m/z 119 [M - NO₂]⁺

m/z 91 Tropylium ion ([C₇H₇]⁺)

Note: Fragmentation patterns are based on typical behavior of nitroaromatic compounds.

Experimental Protocols: Synthesis of 1,2,3-
Trimethyl-4-nitrobenzene
The following is a detailed experimental protocol for the synthesis of 1,2,3-trimethyl-4-
nitrobenzene via the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This

protocol is adapted from established procedures for the nitration of similar aromatic

compounds.

Reaction Scheme:

C₉H₁₂ + HNO₃ --(H₂SO₄)--> C₉H₁₁NO₂ + H₂O

Materials and Reagents:
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1,2,3-Trimethylbenzene (Hemimellitene)

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (98%)

Dichloromethane

Saturated Sodium Bicarbonate Solution

Anhydrous Magnesium Sulfate

Ice

Procedure:

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in

an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated

nitric acid with continuous stirring. The temperature of the mixture should be maintained

below 10 °C.

Reaction: In a separate flask, dissolve 10 g of 1,2,3-trimethylbenzene in 50 mL of

dichloromethane and cool the solution in an ice-water bath.

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2,3-

trimethylbenzene over a period of 30 minutes, ensuring the reaction temperature does not

exceed 10 °C.

After the addition is complete, continue stirring the reaction mixture in the ice bath for an

additional hour.

Remove the ice bath and allow the reaction to stir at room temperature for another hour.

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice

and stir until all the ice has melted.

Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium

bicarbonate solution, and finally with 100 mL of brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a hexane/ethyl acetate gradient to yield pure 1,2,3-trimethyl-4-nitrobenzene.

Safety Precautions: This reaction is highly exothermic and involves the use of strong acids. It

should be performed in a well-ventilated fume hood with appropriate personal protective

equipment, including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Screening
Workflow
Nitroaromatic compounds have been reported to exhibit a range of biological activities,

including antimicrobial properties.[3] The nitro group can be enzymatically reduced within

microbial cells to form reactive nitroso and hydroxylamine intermediates, which can lead to

cellular damage and death.[1] Given the interest in developing new antimicrobial agents, a

general workflow for screening compounds like 1,2,3-trimethyl-4-nitrobenzene for such

activity is presented below.

In Vitro Screening
Secondary Assays

Lead Optimization

Compound Library
(e.g., 1,2,3-trimethyl-4-nitrobenzene derivatives)

Primary Screen
(e.g., Broth Microdilution for MIC)

Test compounds Hit Identification
(Compounds with significant activity)

Identify active compounds

Cytotoxicity Assay
(e.g., on mammalian cell lines)

Assess toxicity

Mechanism of Action Studies
(e.g., DNA damage, enzyme inhibition)

Elucidate mechanism

Structure-Activity Relationship (SAR)
Studies

Informs SAR

Informs SAR

In Vivo Efficacy Studies
(Animal Models)

Optimized leads

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b074050?utm_src=pdf-body
https://www.researchgate.net/figure/Outline-of-the-drug-discovery-workflow-applied-to-the-identification-of-small-molecule_fig2_364661315
https://encyclopedia.pub/entry/23988
https://www.benchchem.com/product/b074050?utm_src=pdf-body
https://www.benchchem.com/product/b074050?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A generalized workflow for the discovery and preclinical development of novel

antimicrobial agents.

This workflow outlines a systematic approach, starting from a primary screen to identify active

compounds, followed by secondary assays to assess toxicity and elucidate the mechanism of

action. Promising "hit" compounds can then proceed to lead optimization, where structure-

activity relationships are studied to improve efficacy and safety profiles before in vivo testing.

Conclusion
This technical guide provides essential information on 1,2,3-trimethyl-4-nitrobenzene for

researchers and professionals in the chemical and pharmaceutical sciences. The detailed

molecular structure, physicochemical properties, and spectral data serve as a valuable

reference for its identification and characterization. The provided synthesis protocol offers a

practical starting point for its preparation in a laboratory setting. Furthermore, the outlined

screening workflow for antimicrobial activity highlights a potential avenue for the investigation

of this and related nitroaromatic compounds in the context of drug discovery. Further

experimental validation of the predicted spectral data and exploration of its biological activities

are encouraged to fully elucidate the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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